Trifluoromethyl isopropyl disulfide

Description

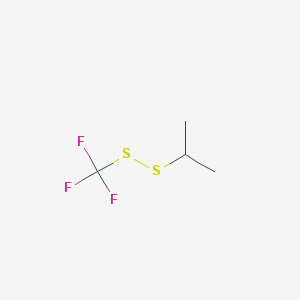

Structure

3D Structure

Properties

CAS No. |

145372-21-0 |

|---|---|

Molecular Formula |

C4H7F3S2 |

Molecular Weight |

176.2 g/mol |

IUPAC Name |

2-(trifluoromethyldisulfanyl)propane |

InChI |

InChI=1S/C4H7F3S2/c1-3(2)8-9-4(5,6)7/h3H,1-2H3 |

InChI Key |

DUOCZXQKHSWHAQ-UHFFFAOYSA-N |

SMILES |

CC(C)SSC(F)(F)F |

Canonical SMILES |

CC(C)SSC(F)(F)F |

Synonyms |

Trifluoromethyl isopropyl disulfide |

Origin of Product |

United States |

Reaction Mechanisms and Pathways Involving Trifluoromethyl Isopropyl Disulfide

Mechanistic Investigations of S-Trifluoromethylation

S-trifluoromethylation, the process of introducing a CF3 group onto a sulfur atom, can proceed through various mechanistic pathways. The specific pathway is largely determined by the nature of the trifluoromethylating agent and the reaction conditions. The key reactive intermediates can be radical, cationic, or anionic forms of the trifluoromethyl group.

The transfer of a trifluoromethyl group to a sulfur-containing substrate can be mediated by several key intermediates, including the trifluoromethyl radical (CF3•), the trifluoromethyl cation (CF3+), and the trifluoromethyl anion (CF3-). wikipedia.org

Trifluoromethyl Radical (CF3•): This electrophilic radical is a common intermediate in many trifluoromethylation reactions. wikipedia.org It can be generated from various precursors, such as trifluoromethyl sulfonium (B1226848) salts, through cleavage of the S-CF3 bond, or from reagents like sodium trifluoromethanesulfinate under oxidative conditions. researchgate.netresearchgate.net Visible-light photoredox catalysis is another modern method for generating CF3• from precursors like trifluoromethyl phenyl sulfone. cas.cnrsc.org

Trifluoromethyl Cation (CF3+): While the free CF3+ cation is considered difficult to generate, "CF3+" transfer reagents, which are electrophilic, are widely used. wikipedia.org These are typically hypervalent iodine compounds, such as Togni or Umemoto reagents, which can deliver the CF3 group to nucleophiles like thiols. researchgate.netacs.org Mechanistic studies suggest that these reactions may involve iodonium (B1229267) intermediates. acs.orgnih.gov

Trifluoromethyl Anion (CF3-): The trifluoromethanide anion is the key intermediate in nucleophilic trifluoromethylation reactions. researchgate.net It is often generated in situ from reagents like trimethyl(trifluoromethyl)silane (TMSCF3), also known as Ruppert's reagent, or from trifluoromethane (B1200692) (fluoroform) using a strong base. acs.orgorganic-chemistry.org This nucleophilic species can then attack electrophilic substrates.

The choice of reagent dictates the dominant intermediate and, consequently, the reaction mechanism for S-trifluoromethylation.

| Reagent/Precursor | Intermediate | Reaction Type |

| Sodium Trifluoromethanesulfinate (CF3SO2Na) + Oxidant | CF3• | Radical |

| Trifluoromethyl Phenyl Sulfone + Visible Light | CF3• | Radical |

| Togni/Umemoto Reagents (Hypervalent Iodine) | Electrophilic "CF3+" | Ionic (Electrophilic) |

| Trifluoromethane (HCF3) + Base | CF3- | Ionic (Nucleophilic) |

| Trimethyl(trifluoromethyl)silane (TMSCF3) | CF3- | Ionic (Nucleophilic) |

Radical pathways are a significant avenue for the formation of C-S-CF3 linkages. These reactions are often initiated by the generation of a trifluoromethyl radical (CF3•), which is known to be more reactive and electrophilic than a methyl radical. wikipedia.org

One established method involves the reaction of organic disulfides with sodium trifluoromethanesulfinate in the presence of an oxidizing agent like tert-butyl hydroperoxide. researchgate.net This process is believed to proceed through a radical mechanism where the CF3• radical is generated and subsequently attacks the disulfide. researchgate.net Similarly, visible-light-promoted methods can generate CF3• from precursors like trifluoromethyl phenyl sulfone. cas.cnrsc.org In these systems, an arylthiolate anion can form an electron donor-acceptor (EDA) complex with the sulfone, which then undergoes a single electron transfer (SET) under irradiation to produce the trifluoromethyl radical and initiate the S-trifluoromethylation. cas.cnrsc.org

The interaction between different radical species is also a key mechanistic consideration. Studies on the photolysis of mixtures containing precursors for trifluoromethyl and isopropyl radicals have shown that these two radicals can undergo disproportionation reactions. rsc.org This represents a potential competing pathway or termination step in radical reactions involving the trifluoromethyl isopropyl disulfide framework. rsc.org

Ionic mechanisms for S-trifluoromethylation involve either an electrophilic CF3+ equivalent reacting with a nucleophilic sulfur compound or a nucleophilic CF3- anion reacting with an electrophilic sulfur species.

Electrophilic Trifluoromethylation: In this pathway, a sulfur nucleophile, such as a thiol (the reduced form of a disulfide), attacks an electrophilic trifluoromethylating agent. researchgate.net Hypervalent iodine reagents, often called Togni reagents, are prime examples of "CF3+" donors. chimia.ch They react selectively with the sulfur atom of cysteine residues in peptides, leaving other functional groups untouched, which highlights the high chemoselectivity of this process for soft nucleophiles like sulfur. researchgate.net Mechanistic analysis of related palladium-catalyzed trifluoromethylations points to the involvement of high-valent metal intermediates and reductive elimination from a Pd(IV) center as the bond-forming step. nih.govd-nb.info

Nucleophilic Trifluoromethylation: This pathway involves the reaction of a nucleophilic "CF3-" source with an electrophilic sulfur. For instance, the trifluoromethanide anion, generated from fluoroform and a strong base, can efficiently attack the disulfide bond of substrates like diphenyl disulfide to form the corresponding trifluoromethyl thioether. acs.org Mechanistic studies of copper-catalyzed reactions using TMSCF3 suggest the formation of a CuCF3 intermediate, which then participates in the catalytic cycle. beilstein-journals.orgnih.gov

Reactivity of the Disulfide (S-S) Bond in the Presence of the Trifluoromethyl Group

The disulfide bond is a reactive functional group susceptible to both cleavage and reactions with various reagents. The attachment of a highly electron-withdrawing trifluoromethyl group to one of the sulfur atoms polarizes and activates the S-S bond, influencing its reactivity profile.

The disulfide bond can break in two primary ways:

Homolytic Cleavage: This process involves the symmetrical breaking of the S-S bond, where each sulfur atom retains one of the bonding electrons, yielding two sulfur-centered radicals (thiyl radicals). This type of cleavage is typically initiated by heat or UV light. In the context of this compound, this would produce a trifluoromethylthiyl radical (CF3S•) and an isopropylthiyl radical ((CH3)2CHS•). Radical reactions involving disulfides, such as their trifluoromethylation with sodium trifluoromethanesulfinate, likely involve intermediates derived from the cleavage of the S-S bond. researchgate.net

Heterolytic Cleavage: This involves the asymmetrical breaking of the S-S bond, resulting in a cation and an anion. This is the more common pathway in reactions with nucleophiles or electrophiles. nih.gov Due to the strong electron-withdrawing nature of the CF3 group, the S-S bond in this compound is polarized. Nucleophilic attack would preferentially occur at the sulfur atom attached to the isopropyl group, displacing the more stable trifluoromethylthiolate anion (CF3S-).

The conformation of the disulfide bond can also dramatically affect its reactivity, with certain ring structures showing enhanced reaction rates due to favorable orbital overlap. nih.gov

The polarized S-S bond in trifluoromethyl-containing disulfides is susceptible to attack by both nucleophilic and electrophilic species.

Reactions with Nucleophiles: Disulfides are known to react with nucleophiles. A well-documented example is the nucleophilic trifluoromethylation of disulfides using trifluoromethane (fluoroform) as the CF3- precursor in the presence of a base. acs.org In this reaction, the trifluoromethanide anion attacks the disulfide bond. For an unsymmetrical disulfide like this compound, the attack would likely occur at the less sterically hindered and more electrophilic sulfur atom, leading to cleavage of the S-S bond. acs.org The reaction of disulfides with the trifluoromethanide anion is an effective method for synthesizing trifluoromethyl thioethers. acs.org

Reactions with Electrophiles: The sulfur atoms in a disulfide have lone pairs of electrons, giving them nucleophilic character. They can react with electrophiles, although they are generally less nucleophilic than the corresponding thiols or thiolates. The most relevant reaction in this context is the synthesis of trifluoromethyl thioethers from disulfides using an electrophilic radical source under oxidative conditions. researchgate.net While this is classified as a radical reaction, it is initiated by an electrophilic CF3• radical attacking the nucleophilic sulfur of the disulfide bond. wikipedia.orgresearchgate.net Furthermore, thiols readily react with electrophilic "CF3+" transfer reagents, such as Togni's hypervalent iodine reagents, to form trifluoromethyl thioethers, demonstrating the nucleophilicity of sulfur in this context. researchgate.netacs.orgchimia.ch

Functionalization of the Isopropyl Moiety within the Disulfide Framework

The functionalization of the isopropyl group in this compound presents a significant challenge due to the high strength of the C-H bonds. Direct functionalization typically requires harsh reaction conditions or highly reactive intermediates, such as radicals. acs.orgwikipedia.org

One plausible approach for the functionalization of the isopropyl moiety is through a radical-based hydrogen atom abstraction (HAT). nih.gov In such a process, a radical initiator would generate a reactive radical species that can abstract a hydrogen atom from the tertiary carbon of the isopropyl group, which is the most sterically accessible and electronically favorable position for radical formation. The resulting carbon-centered radical on the isopropyl group could then be trapped by a variety of radical acceptors to form new C-C or C-heteroatom bonds.

The general mechanism can be outlined as follows:

Initiation: Generation of a radical species (R•) from a radical initiator.

Propagation:

Hydrogen atom abstraction from the isopropyl group of this compound by the radical (R•) to form a tertiary alkyl radical.

Reaction of the alkyl radical with a trapping agent (X-Y) to yield the functionalized product and a new radical species (Y•) that can continue the chain reaction.

Termination: Combination of two radical species to form a stable, non-radical product.

A key consideration in this approach is the potential for the radical species to react with the disulfide bond itself, which is also susceptible to radical-mediated cleavage. nih.gov The chemoselectivity of the reaction would therefore be highly dependent on the nature of the radical species and the reaction conditions.

| Reaction Type | Reagents | Potential Products | Key Considerations |

| Radical Halogenation | N-Halosuccinimide (NXS), Light/Heat | Trifluoromethyl (1-halo-1-methylethyl) disulfide | Potential for S-S bond cleavage. |

| Radical Addition to Alkenes | Alkene, Radical Initiator | Adduct of the isopropyl radical to the alkene. | Competition with polymerization of the alkene. |

| Hydroxylation | Oxidizing agent, Catalyst | Trifluoromethyl (1-hydroxy-1-methylethyl) disulfide | Over-oxidation to ketone is possible. |

Chemoselectivity and Regioselectivity in Transformations

Chemoselectivity and regioselectivity are paramount in the reactions of this compound, given the multiple reactive sites within the molecule. The primary sites for reaction are the two sulfur atoms of the disulfide bond and the C-H bonds of the isopropyl group. numberanalytics.com

Chemoselectivity:

The primary competition in reactions of this compound is between reaction at the disulfide bond and reaction at the isopropyl moiety.

Nucleophilic Attack: Nucleophiles are expected to preferentially attack the sulfur atom bonded to the trifluoromethyl group. The strong electron-withdrawing nature of the CF3 group makes this sulfur atom more electrophilic and a better leaving group as the trifluoromethylthiolate anion (CF3S⁻). acs.orgacsgcipr.org This is a classic example of how fluorine substitution can direct reactivity. wikipedia.org

Radical Attack: Radical reactions can occur at either the disulfide bond or the isopropyl group. The outcome will depend on the nature of the radical. Hard radicals may favor abstraction of the tertiary hydrogen from the isopropyl group, while softer radicals might preferentially attack the sulfur-sulfur bond. nih.gov

Regioselectivity:

Regioselectivity in the context of this compound primarily relates to which of the two sulfur atoms is attacked in a cleavage reaction.

As mentioned, nucleophilic attack is highly regioselective for the sulfur atom bearing the trifluoromethyl group due to its enhanced electrophilicity. This is a well-established principle in the chemistry of unsymmetrical disulfides bearing strong electron-withdrawing groups.

In the case of functionalization of the isopropyl group, regioselectivity favors reaction at the tertiary C-H bond. This is due to the lower bond dissociation energy of the tertiary C-H bond compared to the primary C-H bonds of the methyl groups, leading to a more stable tertiary radical intermediate.

| Reaction Type | Reagent Type | Predicted Site of Reaction | Controlling Factors |

| Nucleophilic Cleavage | Soft Nucleophiles (e.g., Thiolates, Phosphines) | Sulfur atom attached to the CF3 group | Electronic effects of the CF3 group. nih.gov |

| Radical Abstraction | Radical Initiators | Tertiary C-H bond of the isopropyl group | Relative C-H bond strengths. |

| Electrophilic Attack | Strong Electrophiles | Unlikely under normal conditions | The molecule is generally electron-poor. |

The interplay of these electronic and steric factors allows for a degree of control over the reaction pathways, enabling, in principle, the selective functionalization of either the disulfide bond or the isopropyl moiety. However, achieving high selectivity often requires careful selection of reagents and optimization of reaction conditions.

Computational and Theoretical Studies on Trifluoromethyl Isopropyl Disulfide

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in providing a detailed picture of molecular properties at the electronic level. For trifluoromethyl isopropyl disulfide, these methods can predict its geometry, stability, and reactivity.

Electronic Structure and Bonding Analysis (e.g., Natural Bond Orbital Analysis, Molecular Electrostatic Potential)

Natural Bond Orbital (NBO) Analysis:

Natural Bond Orbital (NBO) analysis is a powerful tool for translating the complex, many-electron wavefunction of a molecule into the familiar language of Lewis structures, including bonds, lone pairs, and delocalization effects. wikipedia.orgaiu.edu For this compound, NBO analysis would provide quantitative insights into the nature of its key chemical bonds. The analysis involves examining the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals, which represent electronic delocalization and hyperconjugation. The strength of these interactions is estimated by the second-order perturbation energy, E(2).

Key interactions expected in this compound include:

Hyperconjugation involving the C-F bonds: The strongly electronegative fluorine atoms create significant polarization in the C-F bonds and induce hyperconjugative interactions between the sulfur lone pairs and the antibonding σ*(C-F) orbitals.

Sulfur Lone Pair Delocalization: The lone pairs on the sulfur atoms are key to the chemistry of disulfides. NBO analysis can quantify their p-character and their delocalization into neighboring antibonding orbitals, such as σ(S-C) and σ(C-H). researchgate.net

S-S and S-C Bond Character: The analysis would detail the hybrid orbitals forming the S-S and S-C sigma bonds, revealing their polarization and covalent/ionic character. wikipedia.org

An illustrative NBO analysis for this compound might yield data similar to the following hypothetical table:

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| LP (S1) | σ* (S2-C_iso) | ~3-5 | Lone Pair → Antibond |

| LP (S2) | σ* (S1-C_CF3) | ~2-4 | Lone Pair → Antibond |

| LP (S1) | σ* (C-F) | ~1-2 | Lone Pair → Antibond |

| σ (C-H) | σ* (S2-C_iso) | ~2-3 | Bond → Antibond |

This table is illustrative and represents typical values for analogous structures.

Molecular Electrostatic Potential (MEP):

The Molecular Electrostatic Potential (MEP) surface is a valuable descriptor for understanding and predicting the reactive behavior of molecules. mdpi.comnih.gov It maps the electrostatic potential onto the electron density surface, visually identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

For this compound, the MEP surface would be characterized by:

Negative Potential (Red/Yellow): Regions of negative potential are expected around the highly electronegative fluorine atoms and the lone pairs of the two sulfur atoms. These are the most likely sites for electrophilic attack. mdpi.com

Positive Potential (Blue): A region of positive potential, known as a σ-hole, is anticipated along the axis of the C-S bonds, opposite to the sulfur atoms. This phenomenon is common in molecules containing polarized halogen or chalcogen atoms and indicates a site susceptible to nucleophilic attack. nih.gov The electron-withdrawing power of the CF3 group would likely enhance the positive character of the σ-hole on the adjacent sulfur atom.

Neutral Regions (Green): The isopropyl group's alkyl framework would exhibit a relatively neutral potential. nih.gov

Conformational Analysis and Energetic Profiles

The flexibility of this compound is primarily due to rotation around the S-S and C-S single bonds. Conformational analysis using quantum chemical methods can identify the stable conformers and the energy barriers separating them. conicet.gov.ar

The dihedral angle of the C-S-S-C group is the most critical conformational parameter in disulfides. Typically, disulfides adopt a gauche conformation with this dihedral angle around 90°, which minimizes repulsion between the sulfur lone pairs. conicet.gov.ar For this compound, calculations would involve:

Potential Energy Surface (PES) Scan: A relaxed PES scan would be performed by systematically rotating the C-S-S-C and S-S-C-H dihedral angles to map out the energetic landscape.

Geometry Optimization: The minima on the PES would be fully optimized to find the equilibrium geometries of the stable conformers.

Frequency Calculations: Vibrational frequency calculations would confirm that the optimized structures are true minima (no imaginary frequencies) and would provide their zero-point vibrational energies (ZPVE) for more accurate relative energy calculations.

The results would likely show that several conformers exist within a few kcal/mol of each other, with the gauche conformer being the global minimum.

A representative table of conformational energies might look as follows:

| Conformer | C-S-S-C Dihedral Angle (°) | Relative Energy (kcal/mol) |

| Gauche 1 | ~90 | 0.00 (Global Minimum) |

| Gauche 2 | ~-90 | 0.00 (Enantiomer) |

| Anti (trans) | 180 | ~1.5 - 3.0 |

| Syn (cis) | 0 | > 6.0 (Transition State) |

This table is illustrative, with energy values based on typical disulfide conformational studies.

Reaction Mechanism Elucidation via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions, providing insights into transition states and activation energies. researchgate.netmdpi.com For this compound, DFT could be used to model various reactions, such as:

Thiol-Disulfide Exchange: This is a fundamental reaction for disulfides. DFT calculations could model the nucleophilic attack of a thiolate anion (RS⁻) on one of the sulfur atoms. nih.gov The calculations would identify the Sₙ2-like transition state, a linear trisulfide-like structure, and determine the activation energy barrier for the reaction. nih.gov The presence of the electron-withdrawing CF3 group is expected to make the adjacent sulfur atom more electrophilic and thus more susceptible to nucleophilic attack.

Homolytic Cleavage: The S-S bond can break homolytically to form two radicals (CF₃S• and i-PrS•). DFT calculations can predict the bond dissociation energy (BDE) for this process, offering a measure of the thermal stability of the disulfide bond.

Radical Reactions: The reactions of the resulting trifluoromethylthiyl radical (CF₃S•) could also be studied, for example, its addition to alkenes. fu-berlin.de

DFT studies provide a step-by-step energetic profile of the reaction pathway, clarifying the feasibility and selectivity of different chemical transformations. researchgate.net

Prediction of Spectroscopic Parameters

Quantum chemical calculations are highly effective at predicting spectroscopic parameters, which can be used to interpret and assign experimental data. nih.gov

Vibrational Spectra (IR and Raman): Calculations of harmonic vibrational frequencies can predict the positions of major absorption bands. For this compound, this would allow for the assignment of characteristic vibrations, such as the S-S stretch (typically weak, ~500-540 cm⁻¹), C-S stretches (~600-750 cm⁻¹), and the very strong C-F stretches (~1100-1200 cm⁻¹).

NMR Spectra: Theoretical calculations can predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts and coupling constants with good accuracy. This is particularly useful for complex molecules where empirical prediction is difficult. The predicted spectra serve as a powerful tool for structure verification.

A comparison of calculated and hypothetical experimental vibrational frequencies is shown below:

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Hypothetical Experimental Frequency (cm⁻¹) |

| C-F Symmetric Stretch | ~1150 | ~1145 |

| C-F Asymmetric Stretch | ~1190 | ~1185 |

| C-S Stretch (CF3-S) | ~740 | ~735 |

| C-S Stretch (iPr-S) | ~690 | ~685 |

| S-S Stretch | ~520 | ~515 |

This table is for illustrative purposes. Calculated frequencies are often systematically scaled to improve agreement with experimental data.

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides deep insight into individual molecules, molecular modeling and dynamics simulations are used to study the behavior of ensembles of molecules over time.

Understanding Intermolecular Interactions

Molecular dynamics (MD) simulations can reveal how molecules of this compound interact with each other in the liquid or solid phase. acs.orgrsc.orgacs.org These simulations rely on a force field, a set of parameters that describes the potential energy of the system as a function of atomic positions.

An MD simulation of this compound would provide information on:

Bulk Properties: Properties like density, heat of vaporization, and diffusion coefficients can be calculated and compared to experimental values.

Local Structure: Analysis of the radial distribution functions (RDFs) from the simulation would show the preferred distances and orientations between molecules, revealing the nature of the intermolecular packing.

Dominant Interactions: The simulations would highlight the key intermolecular forces. For this molecule, dipole-dipole interactions arising from the polar C-F and C-S bonds, along with van der Waals forces, would be dominant. The simulations could quantify the role of the trifluoromethyl group and the disulfide bridge in governing the condensed-phase structure. nih.govnih.gov

By simulating the system over time, MD provides a dynamic picture of the intermolecular interactions that govern the macroscopic properties of the substance. acs.org

Structure-Reactivity Relationships

A comprehensive search of scientific literature and computational chemistry databases has revealed a notable lack of specific theoretical and computational studies focused directly on this compound. While research exists on related compounds, such as bis(trifluoromethyl) disulfide and various dialkyl disulfides, as well as on the general electronic effects of the trifluoromethyl group, specific data pertaining to the structure-reactivity relationships of this compound remains uncharacterized in publicly accessible research.

In the absence of direct studies, a theoretical examination of structure-reactivity relationships for this compound would typically involve the use of computational methods, such as Density Functional Theory (DFT). Such studies would provide detailed insights into the molecule's geometric and electronic structure, which in turn govern its reactivity.

Furthermore, computational models would be employed to calculate various molecular descriptors that are crucial for understanding reactivity. These would include:

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting a molecule's susceptibility to electrophilic and nucleophilic attack. A lower HOMO-LUMO gap generally implies higher reactivity.

Electrostatic Potential (ESP) Mapping: This technique visualizes the charge distribution within the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the electron-withdrawing nature of the trifluoromethyl group would be expected to significantly influence the electrostatic potential around the disulfide bond.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic delocalization within the molecule. It can quantify the hyperconjugative interactions that contribute to the stability of certain conformations and influence bond strengths.

Detailed research findings from such computational studies would typically be presented in data tables, allowing for a quantitative comparison of different structural and electronic parameters.

Table 1: Hypothetical Calculated Structural Parameters for this compound (Note: The following data is illustrative and not based on published research, as none could be located.)

| Parameter | Calculated Value |

|---|---|

| S-S Bond Length (Å) | Data not available |

| C-S Bond Length (Å) (CF₃-S) | Data not available |

| C-S Bond Length (Å) (iPr-S) | Data not available |

| C-S-S Bond Angle (°) (CF₃-S-S) | Data not available |

| C-S-S Bond Angle (°) (iPr-S-S) | Data not available |

Table 2: Hypothetical Calculated Reactivity Descriptors for this compound (Note: The following data is illustrative and not based on published research, as none could be located.)

| Descriptor | Calculated Value (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

Without dedicated computational studies, any discussion of the specific structure-reactivity relationships of this compound would be purely speculative and fall outside the scope of scientifically rigorous reporting. The strong electron-withdrawing nature of the trifluoromethyl group is well-documented to impact the electronic properties of adjacent functional groups, and it would undoubtedly play a central role in the reactivity profile of this disulfide. However, a quantitative and detailed understanding necessitates focused computational analysis.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For trifluoromethyl isopropyl disulfide, 1H, 13C, and 19F NMR provide detailed information about the hydrogen, carbon, and fluorine atoms, respectively.

The chemical shift (δ) in NMR indicates the electronic environment of a nucleus. The analysis of these shifts for each type of nucleus in this compound allows for the assignment of each signal to a specific position in the molecule.

1H NMR: The proton NMR spectrum is expected to show two distinct signals corresponding to the isopropyl group. The six methyl (CH3) protons are chemically equivalent and would appear as a doublet, while the single methine (CH) proton would appear as a septet due to coupling with the methyl protons. The exact chemical shifts can be influenced by the solvent and the electronegativity of the adjacent disulfide-trifluoromethyl moiety. pitt.edublogspot.com

13C NMR: The carbon NMR spectrum would display signals for the two unique carbon environments in the isopropyl group (methyl and methine) and the carbon of the trifluoromethyl (CF3) group. The CF3 carbon signal is typically observed as a quartet due to coupling with the three fluorine atoms. rsc.orgepfl.ch

19F NMR: Fluorine-19 NMR is particularly informative due to its high sensitivity and wide chemical shift range. nih.govichorlifesciences.com A single signal, a singlet, is expected for the three equivalent fluorine atoms of the trifluoromethyl group. Its chemical shift is characteristic of the -S-CF3 moiety, typically appearing in the region of -42 to -44 ppm relative to an external standard like CFCl3. rsc.org

Table 1: Expected NMR Chemical Shifts (δ) for this compound Note: These are estimated values based on typical shifts for the respective functional groups and data from analogous compounds. Actual experimental values may vary based on solvent and other conditions. pitt.edublogspot.comrsc.orgepfl.ch

| Nucleus | Group | Expected Chemical Shift (ppm) | Multiplicity |

| 1H | -CH (CH3)2 | ~3.0 - 3.5 | Septet |

| -CH(CH3 )2 | ~1.2 - 1.5 | Doublet | |

| 13C | -C H(CH3)2 | ~40 - 50 | Singlet |

| -CH(C H3)2 | ~20 - 25 | Singlet | |

| -S-C F3 | ~128 - 132 | Quartet | |

| 19F | -S-F 3 | ~ -42 to -44 | Singlet |

To unambiguously confirm the atomic connections, multi-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): A 1H-1H COSY experiment would be used to establish the connectivity within the isopropyl group. It would show a cross-peak between the methine proton signal and the methyl proton signal, confirming they are on adjacent carbons and coupled to each other. rsc.org

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate proton signals with their directly attached carbon atoms. An HSQC spectrum would show a correlation between the methine proton signal and the methine carbon signal, and another between the methyl proton signals and the methyl carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY can provide information about the spatial proximity of atoms, which is useful for determining the preferred conformation of the molecule, such as the rotational orientation around the C-S and S-S bonds.

Coupling constants (J-values), measured in Hertz (Hz), provide valuable information about the bonding and geometry between coupled nuclei.

In the 1H NMR spectrum, the three-bond coupling (3JHH) between the methine and methyl protons of the isopropyl group gives rise to the characteristic doublet and septet patterns. The magnitude of this coupling constant is typically around 7 Hz. blogspot.com

In the 13C NMR spectrum, the one-bond coupling (1JCF) between the trifluoromethyl carbon and its attached fluorine atoms is significant, leading to the splitting of the carbon signal into a quartet. The magnitude of this coupling can be large, often exceeding 250 Hz, and is a key identifier for the CF3 group. rsc.org

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, probes the vibrational modes of molecules. Specific functional groups absorb infrared radiation or scatter Raman light at characteristic frequencies, allowing for their identification. nih.govnih.gov

The spectra of this compound are expected to be dominated by vibrations from the isopropyl and trifluoromethyl groups.

C-H Vibrations: The isopropyl group will exhibit C-H stretching vibrations in the 2850-3000 cm-1 region. C-H bending vibrations will appear at lower frequencies, typically in the 1350-1470 cm-1 range. thermofisher.com

C-F Vibrations: The trifluoromethyl group is characterized by very strong C-F stretching absorptions. These are typically found in a broad and intense band in the 1100-1350 cm-1 region of the IR spectrum. researchgate.net

S-S Vibration: The disulfide bond (S-S) stretch is notoriously weak in FT-IR spectra but often produces a more readily observable signal in FT-Raman spectra. This vibration is expected in the 400-550 cm-1 region.

C-S Vibration: The carbon-sulfur stretching vibration is expected in the 600-800 cm-1 range.

Table 2: Characteristic Vibrational Frequencies for this compound Note: These are expected frequency ranges. The exact position and intensity can vary. nih.govthermofisher.comresearchgate.net

| Bond/Group | Vibrational Mode | Expected Wavenumber (cm-1) | Typical Intensity (IR) |

| C-H (isopropyl) | Stretching | 2850 - 3000 | Medium to Strong |

| C-H (isopropyl) | Bending | 1350 - 1470 | Medium |

| C-F (trifluoromethyl) | Stretching | 1100 - 1350 | Very Strong, Broad |

| C-S | Stretching | 600 - 800 | Medium to Weak |

| S-S | Stretching | 400 - 550 | Weak (IR), Medium (Raman) |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through analysis of fragmentation patterns, offers significant structural information. For this compound, electron impact (EI) ionization would likely be used.

The molecular ion peak [M]+• would confirm the compound's molecular weight. The fragmentation pattern would be dictated by the weakest bonds in the molecule. Key expected fragmentation pathways include:

Cleavage of the weak sulfur-sulfur bond, leading to [CH(CH3)2S]+ and [SCF3]+ ions.

Loss of the isopropyl group, resulting in a [M - C3H7]+ fragment.

Cleavage of the C-S bond, yielding an isopropyl cation [C3H7]+ and a [S2CF3]+ fragment.

Loss of a trifluoromethyl radical, although less common, could also be observed.

The analysis of these characteristic fragments allows for the confirmation of the different components of the molecule and their arrangement. nih.gov

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to a high degree of precision, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

For this compound (C₄H₇F₃S₂), the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁹F, ³²S). This calculated value serves as a benchmark for experimental determination via HRMS.

Table 1: Theoretical Isotopic Composition and Exact Mass of this compound

| Element | Isotope | Atomic Mass (Da) | Count | Total Mass (Da) |

| Carbon | ¹²C | 12.000000 | 4 | 48.000000 |

| Hydrogen | ¹H | 1.007825 | 7 | 7.054775 |

| Fluorine | ¹⁹F | 18.998403 | 3 | 56.995209 |

| Sulfur | ³²S | 31.972071 | 2 | 63.944142 |

| Total | 175.994126 |

Note: The data in this table is theoretical and for illustrative purposes, as specific experimental HRMS data for this compound is not publicly available.

Fragmentation Patterns and Structural Information

In addition to providing the exact mass of the molecular ion, mass spectrometry can induce fragmentation of the molecule. The resulting fragmentation pattern is a molecular fingerprint that provides valuable information about the compound's structure. The bonds most likely to break are typically the weakest ones, and the stability of the resulting fragments dictates the major peaks observed in the mass spectrum. For this compound, key fragmentations would be expected at the C-S and S-S bonds.

Table 2: Plausible Mass Spectrometry Fragments of this compound

| Fragment Ion | Formula | Theoretical Exact Mass (Da) |

| [CF₃S]⁺ | CF₃S | 100.96788 |

| [CH(CH₃)₂S]⁺ | C₃H₇S | 75.02682 |

| [CF₃SS]⁺ | CF₃S₂ | 132.94005 |

| [CH(CH₃)₂SS]⁺ | C₃H₇S₂ | 107.00129 |

| [CH(CH₃)₂]⁺ | C₃H₇ | 43.05478 |

| [CF₃]⁺ | CF₃ | 68.99521 |

Note: This table represents predicted fragmentation patterns based on chemical principles, as specific experimental data is not available.

X-ray Crystallography

X-ray crystallography is an unparalleled technique for determining the three-dimensional structure of a molecule in the solid state. It provides precise coordinates of each atom, allowing for the detailed analysis of bond lengths, bond angles, and dihedral angles.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

To perform single crystal X-ray diffraction, a high-quality, single crystal of the compound is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is collected and analyzed. This analysis yields an electron density map from which the positions of the atoms in the crystal lattice can be determined. While no published crystal structure for this compound is currently available, this technique would be the definitive method for establishing its solid-state conformation.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

A crystallographic study of this compound would provide a wealth of structural data. Key parameters of interest would include the lengths of the C-S, S-S, and C-F bonds, the C-S-S and S-S-C bond angles, and the C-S-S-C dihedral angle, which defines the conformation around the disulfide bond.

Table 3: Predicted Bond Parameters for this compound

| Parameter | Atoms Involved | Predicted Value |

| Bond Length | S-S | ~2.05 Å |

| Bond Length | C(sp³)-S | ~1.82 Å |

| Bond Length | C(sp³)-S(CF₃) | ~1.85 Å |

| Bond Angle | C-S-S | ~103° |

| Dihedral Angle | C-S-S-C | ~90° |

Note: The values in this table are estimations based on data from similar molecules, as experimental crystallographic data for this compound is not available.

Future Research Directions and Challenges

Development of More Sustainable Synthetic Routes

The synthesis of unsymmetrical disulfides often presents significant challenges, including the undesired formation of symmetrical byproducts, which complicates purification and lowers atom economy. organic-chemistry.orgchemistryviews.orgresearchgate.net Traditional methods may also rely on harsh reagents. Future research must prioritize the development of greener, more efficient synthetic pathways to trifluoromethyl isopropyl disulfide.

Key challenges and opportunities include:

Catalytic Approaches: Moving beyond stoichiometric reagents to catalytic systems is paramount. Base-catalyzed aerobic oxidative coupling of the constituent thiols represents a green and practical approach, using oxygen as the ultimate oxidant. rsc.org

Flow Chemistry: Continuous flow reactors can offer precise control over reaction parameters (temperature, mixing, reaction time), potentially minimizing byproduct formation and enabling safer handling of reactive intermediates.

Alternative Reagents: Exploring novel, milder activating agents for thiol cross-coupling is crucial. Reagents like 1-chlorobenzotriazole (B28376) or bromodimethylsulfonium bromide have shown promise in promoting the selective formation of unsymmetrical disulfides in a one-pot sequence. organic-chemistry.orgrsc.org

Aqueous Synthesis: Developing methods that can be performed in water, perhaps using nanoparticle micelles, would significantly improve the environmental footprint of the synthesis. rsc.org

Table 1: Potential Sustainable Synthetic Strategies

| Strategy | Description | Key Advantages |

|---|---|---|

| Aerobic Oxidation | Base-catalyzed coupling of isopropyl thiol and trifluoromethanethiol (B74822) using O2 as the oxidant. | High atom economy, uses a green oxidant. |

| Flow Chemistry | Continuous reaction in a microreactor for precise control. | Improved safety, higher selectivity, easier scale-up. |

| Novel Reagents | Use of selective activating agents to form an intermediate from one thiol before adding the second. | High chemoselectivity, mild conditions. researchgate.net |

| Aqueous Micellar Catalysis | Performing the reaction in water using surfactants like TPGS-750-M to form nanomicelles. | Eliminates hazardous organic solvents, potential for reagent recycling. |

Exploration of Novel Reactivity and Transformations

The reactivity of this compound is dictated by the interplay between the S-S bond and the electron-withdrawing CF3 group. The lability of the S-S bond allows it to be cleaved by nucleophiles and reducing agents, a foundational reaction in disulfide chemistry. nih.gov Future work should systematically explore transformations that leverage this unique structure.

Potential areas of investigation include:

Selective Cleavage: Investigating the selective cleavage of the S-S bond in the presence of various biological and chemical nucleophiles to understand its stability and reactivity profile.

Oxidation Chemistry: Controlled oxidation of the disulfide could lead to novel thiosulfinates (RSS(O)R') or thiosulfonates (RSS(O)2R'), which themselves are valuable synthetic intermediates with distinct chemical properties.

Radical Reactions: The trifluoromethyl group can influence radical pathways. Exploring photoredox or thermally initiated radical reactions could unlock new C-S or C-C bond-forming strategies originating from the disulfide.

Umpolung Strategies: Methods that reverse the typical nucleophilic character of sulfur could be applied. In-situ generation of an electrophilic sulfenium ion from the isopropylthiol side could enable selective reactions with a wide range of nucleophiles. chemistryviews.org

Asymmetric Synthesis and Chiral Applications

Introducing chirality is a cornerstone of modern drug discovery. While this compound is achiral, its structure offers intriguing possibilities for asymmetric synthesis.

Future research could focus on:

Chiral Building Blocks: The development of synthetic routes starting from chiral precursors. For instance, asymmetric synthesis of chiral isopropyl thiol derivatives could be a viable pathway.

Catalytic Asymmetric Transformations: Designing catalysts for the enantioselective trifluoromethylthiolation of prochiral isopropyl-containing substrates would be a significant advance. Organocatalysis has shown promise in the asymmetric trifluoromethylthiolation of β-ketoesters, a principle that could be extended. acs.org

Enzymatic Resolution: Biocatalytic methods using enzymes like lipases or proteases could potentially resolve a racemic mixture of a chiral precursor or a derivative of the target molecule, offering a green route to enantiopure compounds.

The primary challenge lies in controlling the stereochemistry of reactions involving sulfur, which can be notoriously difficult. Developing catalysts or chiral auxiliaries that can effectively differentiate between the prochiral faces of an isopropyl precursor in a trifluoromethylthiolation reaction is a formidable but worthy goal. nih.gov

Integration into Complex Molecular Architectures

The trifluoromethylthio group is a privileged motif in pharmaceuticals and agrochemicals. mdpi.commdpi.com Therefore, using this compound as a building block to install the i-Pr-S-S-CF3 fragment into larger, biologically active molecules is a promising research direction. rsc.orgnih.govrsc.org

Key considerations for this area include:

Orthogonality and Stability: A major challenge is the stability of the disulfide bond throughout multi-step synthetic sequences. The disulfide must be robust enough to withstand various reaction conditions (e.g., cross-coupling, reductions, oxidations) used to elaborate other parts of the molecule.

Late-Stage Functionalization: Developing methods for the late-stage introduction of the i-Pr-S-S-CF3 group into complex, drug-like scaffolds would be highly valuable. This would allow for the rapid generation of analogues for structure-activity relationship (SAR) studies.

Bioisosteric Replacement: Investigating the role of the entire i-Pr-S-S-CF3 moiety as a bioisostere for other functional groups in known bioactive compounds could lead to new intellectual property and improved molecular properties. mdpi.com

Advanced Spectroscopic Probes for Biological Systems

The unique properties of both the disulfide bond and the trifluoromethyl group can be harnessed to design advanced probes for studying biological systems.

¹⁹F NMR Probes: The trifluoromethyl group serves as an excellent handle for ¹⁹F NMR spectroscopy. nih.gov Because fluorine is virtually absent in biological systems, the ¹⁹F NMR signal is background-free. acs.orgacs.org By incorporating this compound into peptides, ligands, or other biomolecules, ¹⁹F NMR can be used to monitor conformational changes, binding events, and interactions with proteins or membranes in real-time. acs.orgbohrium.com The sensitivity of the ¹⁹F chemical shift to the local microenvironment provides detailed structural and dynamic information. nih.gov

Fluorescent Probes: The disulfide bond can act as a trigger for fluorescent sensors. A common strategy involves linking a fluorophore to the disulfide in such a way that its fluorescence is quenched. Cleavage of the disulfide bond by a specific biological analyte, such as the enzyme thioredoxin reductase or the gasotransmitter hydrogen sulfide, would release the fluorophore, leading to a "turn-on" fluorescent signal. nih.govnih.govyoutube.com Designing a probe based on the this compound scaffold could offer a specific reactivity profile for detecting particular redox events in living cells. youtube.com

Table 2: Potential Applications as Spectroscopic Probes

| Probe Type | Mechanism | Target Application | Key Advantage |

|---|---|---|---|

| ¹⁹F NMR Probe | The CF3 group's chemical shift is sensitive to its local environment. | Studying protein-ligand binding, conformational changes, and in-cell interactions. | Background-free signal, high sensitivity to subtle environmental changes. acs.org |

| Fluorescent Probe | Analyte-triggered cleavage of the S-S bond releases a quenched fluorophore. | Detecting specific thiols, reactive sulfur species, or redox enzymes in living cells. | High signal-to-noise ratio ("turn-on" response), potential for real-time imaging. nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.